molecular formula C9H6Cl3N B2760855 2-Chloro-3-(3,4-dichlorophenyl)propanenitrile CAS No. 21342-90-5

2-Chloro-3-(3,4-dichlorophenyl)propanenitrile

Cat. No. B2760855
CAS RN: 21342-90-5
M. Wt: 234.5
InChI Key: AJPIJOPALPIMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(3,4-dichlorophenyl)propanenitrile, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitrile derivative of alpha-chloroacetophenone and belongs to the family of arylalkyl nitriles. CDCP is a crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

CDCP has been extensively used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. CDCP has also been used to study the role of certain proteins such as alpha7 nicotinic acetylcholine receptors in the central nervous system.

Mechanism of Action

CDCP exerts its effects by binding to the active site of certain enzymes and proteins, thereby inhibiting their activity. It has been shown to bind irreversibly to acetylcholinesterase and butyrylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. CDCP has also been shown to bind to alpha7 nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release in the central nervous system.
Biochemical and Physiological Effects
CDCP has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to the accumulation of acetylcholine in the nervous system, which can result in increased synaptic transmission and enhanced cognitive function. CDCP has also been shown to modulate neurotransmitter release in the central nervous system, leading to changes in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

CDCP has several advantages for lab experiments. It is a relatively stable and easy to handle compound that can be synthesized in large quantities. CDCP has also been extensively studied, and its effects on certain enzymes and proteins are well understood. However, CDCP has some limitations as well. It is insoluble in water, which can make it difficult to administer in certain experiments. CDCP also has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of CDCP. One area of research is the development of new compounds based on the structure of CDCP that may have improved properties such as increased solubility or longer half-life. Another area of research is the study of the effects of CDCP on other proteins and enzymes in the nervous system. Finally, the potential therapeutic applications of CDCP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.

Synthesis Methods

CDCP can be synthesized through a multistep process that involves the reaction of alpha-chloroacetophenone with 3,4-dichlorobenzylcyanide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization to obtain CDCP in its pure form.

properties

IUPAC Name

2-chloro-3-(3,4-dichlorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N/c10-7(5-13)3-6-1-2-8(11)9(12)4-6/h1-2,4,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPIJOPALPIMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C#N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3,4-dichlorophenyl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.